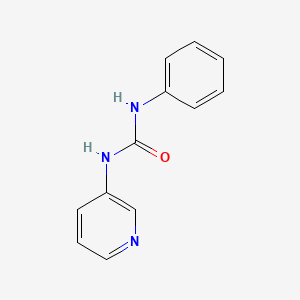
4-(4-chlorophenyl)-1-nitrosopiperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in various fields .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions of the reaction, as well as the mechanism .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(4-chlorophenyl)-1-nitrosopiperidin-4-ol involves the conversion of 4-(4-chlorophenyl)piperidin-4-ol to 4-(4-chlorophenyl)-1-nitrosopiperidin-4-ol through nitrosation reaction.", "Starting Materials": [ "4-(4-chlorophenyl)piperidin-4-ol", "Nitrous acid (HNO2)", "Sodium nitrite (NaNO2)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethanol (C2H5OH)" ], "Reaction": [ "Step 1: Dissolve 4-(4-chlorophenyl)piperidin-4-ol in ethanol.", "Step 2: Add a solution of sodium nitrite in water to the above solution.", "Step 3: Add hydrochloric acid dropwise to the above solution to maintain the pH between 2-3.", "Step 4: Stir the reaction mixture at room temperature for 1 hour.", "Step 5: Add sodium hydroxide solution to the reaction mixture to adjust the pH to 8-9.", "Step 6: Extract the product with ethyl acetate.", "Step 7: Dry the organic layer over anhydrous sodium sulfate.", "Step 8: Concentrate the organic layer under reduced pressure to obtain 4-(4-chlorophenyl)-1-nitrosopiperidin-4-ol as a yellow solid." ] } | |
Número CAS |
3192-36-7 |
Fórmula molecular |
C11H13ClN2O2 |
Peso molecular |
240.68 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-1-nitrosopiperidin-4-ol |
InChI |
InChI=1S/C11H13ClN2O2/c12-10-3-1-9(2-4-10)11(15)5-7-14(13-16)8-6-11/h1-4,15H,5-8H2 |
Clave InChI |
IHXJUMJVTANEEJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)N=O |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methyl-[1,3]thiazolo[4,5-f]quinolin-2-amine](/img/structure/B6168752.png)
